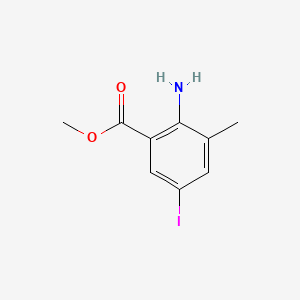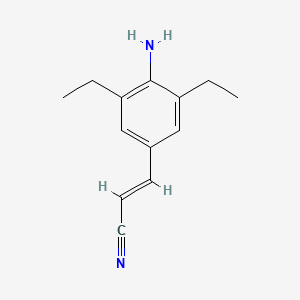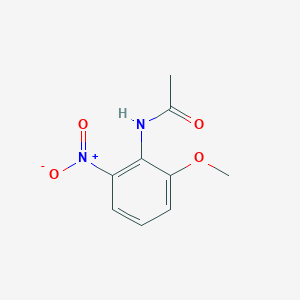
Acetamide, N-(2-methoxy-6-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-methoxy-6-nitrophenyl)- is an organic compound with the molecular formula C9H10N2O4. This compound is characterized by the presence of an acetamide group attached to a 2-methoxy-6-nitrophenyl ring. It is a derivative of acetamide and is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-methoxy-6-nitrophenyl)- typically involves the reaction of 2-methoxy-6-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-methoxy-6-nitrophenyl)- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure maximum yield. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-methoxy-6-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: The major product is 2-methoxy-6-nitroaniline.
Reduction: The major product is 2-methoxy-6-aminoaniline.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Acetamide, N-(2-methoxy-6-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-methoxy-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxy-2-nitrophenyl)
- Acetamide, N-(2-methoxy-4-nitrophenyl)
- Acetamide, N-(2-methoxy-5-nitrophenyl)
Uniqueness
Acetamide, N-(2-methoxy-6-nitrophenyl)- is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
116496-81-2 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-(2-methoxy-4-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(12(14)15)10(11-7(2)13)9(5-6)16-3/h4-5H,1-3H3,(H,11,13) |
InChI Key |
DOEHGANMBXMZDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)NC(=O)C)[N+](=O)[O-] |
Synonyms |
N-(2-METHOXY-4-METHYL-6-NITROPHENYL)ACETAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




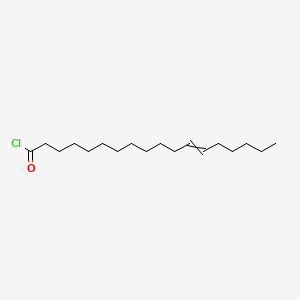
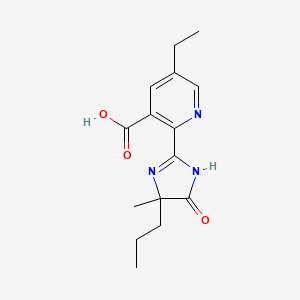
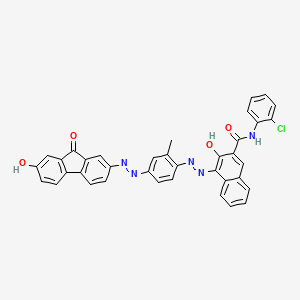
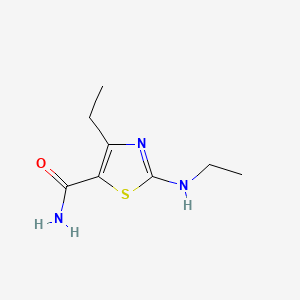

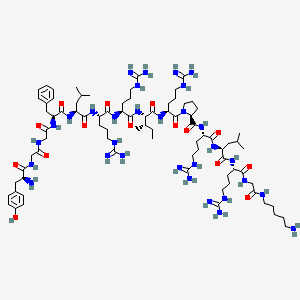
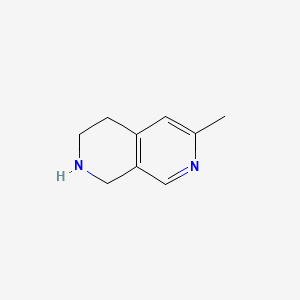
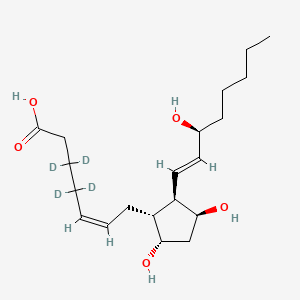
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)
